Casuarictin

Descripción general

Descripción

Casuarictin is a tannin.

This compound is a natural product found in Castanopsis fissa, Rosa laevigata, and other organisms with data available.

Actividad Biológica

Casuarictin, a hydrolyzable ellagitannin, is a polyphenolic compound primarily found in various plants, particularly in the genus Casuarina. Its biological activities have garnered significant attention due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the extensive biological activities of this compound, supported by research findings and case studies.

Chemical Structure

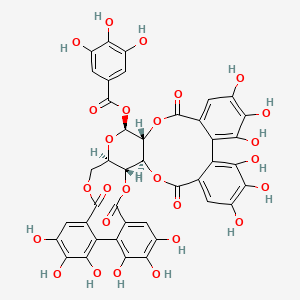

This compound is characterized by its complex structure as an ellagitannin, which is a type of polyphenol. Its molecular formula is CHO, featuring multiple hydroxyl groups that contribute to its biological activity. The structure allows for various interactions with biological molecules, enhancing its potential therapeutic effects .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in various biological systems. A study indicated that this compound could protect cellular components from oxidative damage by enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Properties

This compound has shown promising anti-inflammatory effects, particularly in models of acute inflammation. In a study involving serine-secreting phospholipase A2 (sPLA2), this compound significantly reduced edema and myonecrosis induced by this enzyme. Experimental results indicated that treatment with this compound led to a marked decrease in edema volume from 108 ± 5 μL (control) to 64 ± 7 μL when administered at a dose of 200 mg/kg . This suggests that this compound may serve as a potential therapeutic agent for inflammatory conditions.

Table 1: Effects of this compound on Edema Induced by sPLA2

| Treatment | Edema Volume (μL) | Statistical Significance |

|---|---|---|

| Control | 108 ± 5 | p ≤ 0.05 |

| This compound (200 mg/kg) | 64 ± 7 | p ≤ 0.05 |

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied, revealing its efficacy against various bacterial strains. In particular, it has shown strong inhibitory effects against gram-positive bacteria such as Clavibacter michiganensis and moderate effects against gram-negative bacteria like Xanthomonas axonopodis. The mechanism involves destabilization of bacterial cell walls, leading to cell lysis .

Table 2: Antimicrobial Efficacy of this compound Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Clavibacter michiganensis | 0.5 mM | Strong inhibition |

| Xanthomonas axonopodis | 1.0 mM | Moderate inhibition |

Potential Anti-SARS-CoV-2 Activity

Recent studies have explored the potential of this compound as an inhibitor of SARS-CoV-2. Molecular docking studies indicated that this compound binds effectively to the spike protein of the virus, potentially reducing its ability to infect host cells by destabilizing the interaction with ACE2 receptors . This finding underscores the importance of further investigation into this compound's role in antiviral therapies.

Case Studies and Research Findings

- Inflammation Model : In vivo experiments demonstrated that this compound significantly mitigated muscle damage caused by sPLA2 injections, indicating its protective role against enzymatic-induced injuries .

- Antimicrobial Study : A comprehensive analysis tested various ellagitannins against bacterial strains, positioning this compound among the more effective compounds for inhibiting bacterial growth .

- Antioxidant Research : Studies involving walnut extracts rich in this compound showed enhanced neuroprotective effects against oxidative stress in neuronal cell lines .

Aplicaciones Científicas De Investigación

Casuarictin, an ellagitannin, has demonstrated potential in various applications, including anti-inflammatory, antimicrobial, and antiviral treatments .

Scientific Research Applications

Anti-inflammatory Applications

- Edema and Myonecrosis Treatment this compound can serve as a potential anti-inflammatory agent for treating edema and myonecrosis induced by serine-secreting phospholipase A2 (sPLA2). This compound forms a stable protein complex with sPLA2, reducing its enzymatic activity . Studies showed that this compound significantly reduced edema induced by sPLA2 in animals. When administered to animals at a dose of 200 mg/kg, it reduced the edema peak to 64 ± 7 μL compared to 108 ± 5 μL in untreated animals . this compound also showed a protective effect against myonecrosis, maintaining creatine kinase (CK) levels close to those of a saline control .

- Mechanism of Action this compound's protective activity against sPLA2-induced pharmacological effects involves multiple mechanisms: inhibiting sPLA2 enzymatic activity, antioxidant capacity, and forming aggregates with proteins .

Antimicrobial Applications

- Inhibition of Bacterial Growth this compound exhibits antimicrobial effects by decreasing the bacterial growth rate in a dose-dependent manner . It strongly inhibits the growth of gram-positive bacteria, such as Clavibacter michiganensis pv. michiganensis, while gram-negative bacteria, such as Xanthomonas axonopodis pv. passiflorae, are more resistant . Electron microscopy revealed that this compound destabilizes bacterial walls, causing rupture and extension .

Antiviral Applications

- SARS-CoV-2 Inhibition this compound is identified as one of four phytochemicals with significant effects on the binding sites of the SARS-CoV-2 S protein . It can bind to the mutation sites of SARS-CoV-2 Delta and Lambda variants, weakening the stability of the virus's binding to the ACE2 receptor . Molecular dynamics simulations indicate that this compound can form stable complexes with the S protein, reducing the virus's replication ability . this compound and Heterophylliin D bind to the S-CTD of the Lambda strain, potentially weakening the spread of SARS-CoV-2 .

Other Traditional Applications

- This compound has been used in traditional medicine for treating various conditions such as skin diseases, pain, diarrhea, and inflammation .

Propiedades

IUPAC Name |

[(1R,2S,19R,20S,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H28O26/c42-13-1-8(2-14(43)24(13)48)36(57)67-41-35-34(65-39(60)11-5-17(46)27(51)31(55)22(11)23-12(40(61)66-35)6-18(47)28(52)32(23)56)33-19(63-41)7-62-37(58)9-3-15(44)25(49)29(53)20(9)21-10(38(59)64-33)4-16(45)26(50)30(21)54/h1-6,19,33-35,41-56H,7H2/t19-,33-,34+,35-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRFKGRMQVLMKA-JIZJWZDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H28O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401000730 | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

936.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79786-00-8, 96292-46-5 | |

| Record name | Casuarictin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079786008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sanguiin h 11 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096292465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casuarictin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401000730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.